Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15912389
InChI: InChI=1S/C16H20N2O2/c1-5-20-16(19)13-9-18-15-11(10(2)3)7-6-8-12(15)14(13)17-4/h6-10H,5H2,1-4H3,(H,17,18)
SMILES:
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol

Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC15912389

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate -

Specification

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
IUPAC Name ethyl 4-(methylamino)-8-propan-2-ylquinoline-3-carboxylate
Standard InChI InChI=1S/C16H20N2O2/c1-5-20-16(19)13-9-18-15-11(10(2)3)7-6-8-12(15)14(13)17-4/h6-10H,5H2,1-4H3,(H,17,18)
Standard InChI Key FAMYMHJRQZAJDV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C2C(=C1NC)C=CC=C2C(C)C

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate (C₁₆H₂₀N₂O₂, molecular weight 272.34 g/mol) centers on a quinoline backbone fused from benzene and pyridine rings . Key functional groups include:

  • Ethyl ester at position 3, contributing to solubility and metabolic stability.

  • Methylamino group at position 4, enabling hydrogen bonding and electrostatic interactions.

  • Isopropyl substituent at position 8, enhancing hydrophobic interactions and steric bulk .

The IUPAC name, ethyl 4-(methylamino)-8-propan-2-ylquinoline-3-carboxylate, reflects these substituents’ positions. Spectroscopic data, including NMR and IR, confirm the anti conformation stabilized by intramolecular hydrogen bonding, a feature critical for its stability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₂
Molecular Weight272.34 g/mol
IUPAC NameEthyl 4-(methylamino)-8-propan-2-ylquinoline-3-carboxylate
Canonical SMILESCCOC(=O)C1=CN=C2C(=C1NC)C=CC=C2C(C)C
XLogP3-AA3.2 (predicted)

Synthetic Pathways and Optimization Strategies

Synthesis typically involves multi-step organic reactions, leveraging esterification, alkylation, and reductive amination . A representative pathway includes:

  • Quinoline Core Formation: Cyclocondensation of aniline derivatives with glycerol or via Friedländer synthesis.

  • Esterification: Introduction of the ethyl ester at position 3 using ethyl chloroformate or ethanol under acidic conditions.

  • Methylamino Functionalization: Reductive amination at position 4 with methylamine and a reducing agent like sodium cyanoborohydride.

  • Isopropyl Substitution: Friedel-Crafts alkylation at position 8 using isopropyl chloride and a Lewis catalyst .

Optimization challenges include minimizing side reactions at the electron-rich quinoline ring. A 2020 study demonstrated that using triethylamine (Et₃N) as a base in dimethylformamide (DMF) improves yields during formylation steps, a method applicable to analogous quinoline derivatives .

Comparative Analysis with Related Quinoline Derivatives

Quinoline derivatives exhibit diverse bioactivities contingent on substituent patterns. Key comparisons include:

3,3′-Methylenebis(4-Hydroxyquinolin-2(1H)-ones)

These bis-quinoline compounds, synthesized via DMF/Et₃N-mediated formylation, show anti-SARS-CoV-2 activity by inhibiting viral proteases (IC₅₀ ≈ 1.9–7.52 µM) . Unlike ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate, their anti conformation and hydrogen-bonding networks enhance target binding, suggesting structural modifications to improve the subject compound’s antiviral potential .

Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates

These derivatives demonstrate anticancer activity against HCT-116 and MCF-7 cell lines (IC₅₀ 1.9–7.52 µg/mL) . The thioether linkage and amino acid side chains enhance membrane permeability, a feature absent in ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate. Incorporating sulfhydryl groups could augment its bioavailability .

Challenges and Future Directions

Despite its promise, several hurdles impede the compound’s development:

  • Synthetic Complexity: Multi-step synthesis results in low yields (∼40–60%), necessitating flow chemistry or microwave-assisted methods .

  • Pharmacokinetic Limitations: High logP (predicted 3.2) may limit aqueous solubility, requiring prodrug strategies or nanoformulations.

  • Safety Profile: No toxicity data exist; analogous compounds show hepatotoxicity at >50 µM concentrations, mandating preclinical assessments .

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize efficacy and safety.

  • Target Identification: Proteomic screens to elucidate binding partners and mechanisms.

  • In Vivo Validation: Efficacy testing in murine models of infection or cancer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator